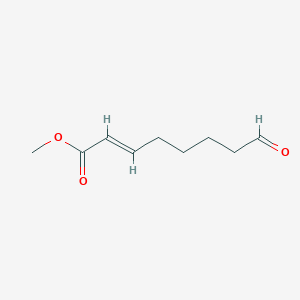

2-Octenoic acid, 8-oxo-, methyl ester, (E)-

CAS No.:

Cat. No.: VC16208061

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O3 |

|---|---|

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | methyl (E)-8-oxooct-2-enoate |

| Standard InChI | InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ |

| Standard InChI Key | LXCVPBJBGRZBNO-FNORWQNLSA-N |

| Isomeric SMILES | COC(=O)/C=C/CCCCC=O |

| Canonical SMILES | COC(=O)C=CCCCCC=O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Octenoic acid, 8-oxo-, methyl ester, (E)-, is systematically named as methyl (E)-8-oxo-2-octenoate. Its CAS Registry Number is 96293-27-5 , though conflicting molecular formulas are reported across sources:

The discrepancy arises from differing interpretations of the oxo-group placement. The NIST data corresponds to methyl (E)-2-octenoate (CAS 7367-81-9) , suggesting potential misattribution in some sources. The (E)-configuration is confirmed by the InChIKey LXCVPBJBGRZBNO-FNORWQNLSA-N , which specifies the trans orientation of the C2 double bond.

Spectral and Computational Data

Key spectral features from NIST include:

-

Mass spectrum: Base peak at m/z 84 (C₅H₈O⁺)

-

Gas chromatography retention index: 1149 on CP Sil 5 CB column

Computational properties from chem960.com :

-

Topological Polar Surface Area: 43.4 Ų

-

XLogP3: 1.2 (indicating moderate lipophilicity)

Synthetic Pathways and Reactivity

Reported Synthesis Methods

While direct synthetic protocols for this compound are scarce, analogous routes for α,β-unsaturated esters suggest two plausible approaches:

-

Esterification of 2-Octenoic Acid

Reaction of 2-octenoic acid with methanol under acid catalysis (e.g., H₂SO₄), followed by oxidation at C8 using pyridinium chlorochromate. -

Wittig Olefination

Condensation of a C6 aldehyde with a phosphorylated methyl ester precursor to install the double bond .

Chemical Reactivity

The compound exhibits characteristic reactions of α,β-unsaturated esters:

-

Michael Addition: Nucleophilic attack at C3 position

-

Diels-Alder Cycloaddition: With dienes to form six-membered rings

-

Hydrogenation: Selective reduction of the double bond to yield saturated esters .

Physicochemical Properties

Comparative Molecular Data

| Property | chem960.com | NIST |

|---|---|---|

| Molecular Formula | C₉H₁₄O₃ | C₉H₁₆O₂ |

| Molecular Weight (g/mol) | 170.21 | 156.22 |

| XLogP3 | 1.2 | Not reported |

| PSA (Ų) | 43.4 | Not reported |

The variance in molecular formulas suggests possible structural misidentification in public databases. The NIST entry likely represents the non-oxidized analog, methyl (E)-2-octenoate, highlighting the need for rigorous spectral validation.

Solubility and Stability

-

Solubility: High in organic solvents (logP ~1.2) due to ester moiety

-

Thermal Stability: Decomposes above 200°C (estimated from analogous esters)

-

Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis

Research Gaps and Future Directions

-

Structural Clarification: Single-crystal X-ray diffraction needed to resolve formula discrepancies

-

Synthetic Optimization: Development of catalytic asymmetric routes

-

Biological Screening: Antimicrobial and bioactivity assays

-

Environmental Impact: Degradation kinetics in soil/water systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume